BenchChemオンラインストアへようこそ!

Cyproheptadine Hydrochloride-d3

LC-MS/MS bioanalysis Stable isotope dilution Quantitative mass spectrometry

Cyproheptadine Hydrochloride-d3 is a stable isotope‑labeled internal standard (+3 Da mass shift) for LC‑MS/MS quantification of cyproheptadine in biological matrices. Unlike non‑isotopic IS (amitriptyline, DPP) that introduce matrix‑effect bias, this deuterated analog co‑elutes with the target analyte, ensuring identical extraction recovery and ionization efficiency. Achieves LLOQ of 0.05 ng/mL in plasma. ≥99% isotopic purity eliminates interference with impurity channels. ≥4‑year shelf life at −20 °C supports multi‑year studies without IS lot changes. Ideal for forensic, anti‑doping (WADA‑compliant), and pharmaceutical QC applications.

Molecular Formula C₂₁H₁₉D₃ClN
Molecular Weight 326.88
Cat. No. B1155284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyproheptadine Hydrochloride-d3
Synonyms4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine Hydrochloride-d3
Molecular FormulaC₂₁H₁₉D₃ClN
Molecular Weight326.88
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyproheptadine Hydrochloride-d3: Deuterated Internal Standard for LC-MS/MS Quantification of Cyproheptadine in Biological Matrices


Cyproheptadine Hydrochloride-d3 (CAS 2712455-05-3) is a stable isotope-labeled analog of the first-generation antihistamine Cyproheptadine Hydrochloride, in which three hydrogen atoms on the N-methylpiperidine moiety are replaced by deuterium atoms . This compound is purpose-designed for use as an internal standard (IS) in quantitative GC-MS and LC-MS/MS analyses, where the +3 Da mass shift relative to the unlabeled analyte (C21H21N·HCl, MW 323.86) enables unequivocal mass discrimination without altering the compound's chromatographic retention time, extraction recovery, or ionization efficiency . The deuterated form retains the pharmacological binding profile of the parent—including histamine H1 receptor antagonism (Ki = 0.38 nM), muscarinic receptor binding (Ki = 1.26 nM), and serotonin 5-HT2 receptor antagonism (Ki = 0.83 nM)—but is exclusively employed as an analytical tracer, not as a therapeutic agent .

Why Cyproheptadine Hydrochloride-d3 Cannot Be Replaced by Unlabeled Cyproheptadine or Non-Isotopic Internal Standards in Quantitative LC-MS/MS


Quantitative LC-MS/MS bioanalysis requires that the internal standard (IS) co-elute with and exhibit near-identical ionization behavior to the target analyte to effectively correct for matrix effects, extraction variability, and instrument drift [1]. Non-isotopic IS candidates such as amitriptyline and diphenylpyraline hydrochloride (DPP) have been employed for cyproheptadine quantification, but their distinct chemical structures produce different chromatographic retention times and differential matrix effect susceptibility, introducing quantitative bias that compromises method accuracy—particularly at trace-level concentrations in complex biological matrices such as plasma and urine [2]. The deuterated analog Cyproheptadine Hydrochloride-d3 overcomes this limitation by providing a +3 Da mass shift while preserving the identical molecular skeleton, functional groups, and physicochemical properties of the target analyte, thereby ensuring co-elution and proportional response to ion suppression or enhancement effects that would otherwise distort quantitation .

Quantitative Differentiation Evidence: Cyproheptadine Hydrochloride-d3 vs. Unlabeled Cyproheptadine and Alternative Internal Standards


Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Baseline-Resolved Quantification Without Chromatographic Separation

Cyproheptadine Hydrochloride-d3 incorporates three deuterium atoms at the N-methyl position, yielding a monoisotopic mass of 290.186 Da (free base) compared to 287.167 Da for unlabeled cyproheptadine, a mass shift of +3.019 Da [1]. This mass increment is sufficient to place the internal standard signal outside the natural isotopic envelope of the analyte in both unit-resolution and high-resolution mass spectrometry, eliminating cross-signal interference without requiring chromatographic baseline separation [2]. In contrast, the non-isotopic internal standard diphenylpyraline hydrochloride (DPP) exhibits a different precursor-to-product ion transition (282.1→167.2/116.3) distinct from cyproheptadine (288.1→96.1/191.2) and elutes at a different retention time, making it susceptible to differential matrix effects that can cause inaccuracies exceeding ±15% at low concentrations [3].

LC-MS/MS bioanalysis Stable isotope dilution Quantitative mass spectrometry

Isotopic Purity ≥99% (d1-d3) Ensures Negligible Unlabeled Carryover and Quantitative Accuracy

Commercially available Cyproheptadine Hydrochloride-d3 is certified at ≥99% deuterated forms (d1-d3), meaning that less than 1% of the material exists as the non-deuterated d0 species that would contribute to the analyte channel and cause systematic overestimation of cyproheptadine concentrations . This purity specification meets FDA and EMA bioanalytical method validation guidelines, which require that the internal standard contribution to the analyte response be ≤5% of the lower limit of quantification (LLOQ) [1]. For comparison, some alternative commercial isotopic standards may contain up to 2-5% unlabeled material, necessitating additional correction calculations or limiting the achievable LLOQ .

Isotopic purity Deuterated internal standard Certificate of Analysis

Long-Term Storage Stability: ≥4 Years at -20°C Reduces Re-Procurement Frequency vs. Non-Deuterated Reference Standards

Cyproheptadine-d3 demonstrates documented long-term stability of ≥4 years when stored at -20°C as a solid, substantially exceeding the typical re-certification interval for non-deuterated pharmacopeial reference standards, which often require re-qualification every 1-2 years . This extended stability is attributed to the kinetic isotope effect of deuterium, which slows oxidative degradation pathways at the N-methyl position where the label resides . In contrast, USP Cyproheptadine Hydrochloride RS (CAS 41354-29-4) is supplied with batch-specific shelf lives that may be shorter and require more frequent replacement, increasing procurement frequency and analytical downtime for method re-validation .

Reference standard stability Shelf life Procurement logistics

Co-Elution and Matrix Effect Correction: Deuterated Analog Matches Analyte Recovery Within ±5% vs. ±20% for Non-Isotopic Internal Standards

Stable isotope-labeled internal standards (SIL-IS) that co-elute with the target analyte provide optimal correction for matrix effects in LC-MS/MS, because both compounds experience identical ionization suppression or enhancement within the same retention time window [1]. The deuterium label in Cyproheptadine Hydrochloride-d3 produces only a minimal retention time shift (typically <0.05 min) relative to unlabeled cyproheptadine under standard reversed-phase conditions, ensuring near-identical matrix factor ratios [2]. Published methods using non-isotopic internal standards such as DPP report interday precision of 20.4% RSD for cyproheptadine quantification in bovine urine, whereas deuterated IS methodologies in analogous small-molecule assays typically achieve interday precision of ≤15% RSD, representing a ≥25% improvement in reproducibility attributable to superior matrix effect correction [3].

Matrix effect Ion suppression Extraction recovery LC-MS/MS validation

Regulatory Traceability: Cyproheptadine-d3 Serves as Reference Standard for USP/EP Pharmacopeial Compliance in Method Validation

Cyproheptadine-d3 is offered as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications during drug synthesis and formulation stages, and it serves as a reference standard for traceability against pharmacopeial standards (USP or EP) . This contrasts with non-certified deuterated analogs that may lack full characterization documentation (structure elucidation by NMR, HRMS, and chromatographic purity determination) required for regulatory submissions such as ANDA and DMF filings . The USP monograph for Cyproheptadine Hydrochloride specifies purity between 98.5% and 100.5% on an anhydrous basis; the deuterated standard with ≥99% isotopic purity and documented chemical purity meets or exceeds this benchmark while providing the mass discrimination capability that compendial reference standards cannot offer [1].

Pharmacopeial compliance Reference standard Method validation ANDA submission

Cyproheptadine Hydrochloride-d3: Priority Procurement Scenarios for Scientific and Industrial Users


Pharmacokinetic and Bioequivalence Studies Requiring Sub-ng/mL Plasma Quantification

In pharmacokinetic studies of cyproheptadine hydrochloride formulations, plasma concentrations typically range from 0.05 to 10 ng/mL following a single 4 mg oral dose [1]. Cyproheptadine Hydrochloride-d3 as an internal standard provides a +3 Da mass shift that eliminates native analyte isotopic interference, enabling an LLOQ of 0.05 ng/mL in human plasma when used with LC-MS/MS MRM detection—performance that cannot be reliably achieved with non-isotopic internal standards such as amitriptyline or diphenylpyraline hydrochloride, which exhibit differential matrix effects that inflate interday imprecision to ≥20% RSD at low concentrations [2]. The ≥4-year shelf life at -20°C further supports multi-year bioequivalence study programs without internal standard lot changes that would require cross-validation .

Residue Monitoring in Food-Producing Animals for Regulatory Compliance (EU Commission Decision 2002/657/EC)

The illegal use of cyproheptadine as an appetite stimulant in food-producing animals necessitates confirmatory LC-MS/MS methods capable of achieving decision limits (CCα) of 0.48 ng/mL and detection capabilities (CCβ) of 0.82 ng/mL in bovine urine [1]. The use of Cyproheptadine Hydrochloride-d3 as an isotope dilution internal standard minimizes matrix effects from urine components (urea, creatinine, electrolytes) that produce significant ion suppression when non-isotopic internal standards are employed, thereby improving method accuracy from 96.7% (with DPP as IS) to potentially >98% and tightening interday precision below the 20.4% RSD reported for non-isotopic methods [2]. The regulatory-compliant documentation package (COA, NMR, HRMS) supports ISO/IEC 17025 method accreditation .

Quality Control and Stability-Indicating Assay Development for Cyproheptadine HCl Pharmaceutical Formulations

For stability-indicating HPLC and LC-MS/MS methods used in pharmaceutical QC, Cyproheptadine Hydrochloride-d3 enables simultaneous quantification of the API and its degradation products (Impurity A: dibenzosuberone; Impurity B; Impurity C; oxidative degradation product 10,11-dihydroxy-dibenzosuberone) with a single internal standard that co-elutes with the parent compound and corrects for sample preparation variability [1]. In contrast, non-deuterated internal standards require separate calibration for each analyte due to differential retention and ionization behavior. The ≥99% isotopic purity ensures that the internal standard does not contribute to the impurity channels, which is critical when quantifying degradation products at the 0.05% threshold specified in ICH Q3B [2].

Forensic Toxicology and Doping Control: Definitive Identification of Cyproheptadine in Biological Specimens

Forensic and anti-doping laboratories require methods that meet WADA or equivalent accreditation standards for unequivocal identification and quantification. Cyproheptadine Hydrochloride-d3 provides a co-eluting deuterated internal standard that satisfies the identification point system under EU Commission Decision 2002/657/EC (4 identification points for a prohibited substance) by enabling two MRM transitions for both the analyte and the IS, with the deuterated analog confirming retention time identity and relative ion ratio consistency [1]. Non-isotopic internal standards cannot provide this level of confirmatory evidence, as differences in retention time between analyte and IS preclude the use of relative retention time as an identification criterion [2]. The product is supplied as a solid with room-temperature shipping stability, facilitating international procurement for accredited laboratories .

Quote Request

Request a Quote for Cyproheptadine Hydrochloride-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.